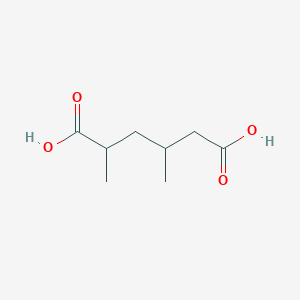
2,4-Dimethyladipic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyladipic acid is a branched-chain fatty acid.
2, 4-Dimethyladipic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 4-Dimethyladipic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). 2, 4-Dimethyladipic acid has been primarily detected in urine. Within the cell, 2, 4-dimethyladipic acid is primarily located in the cytoplasm and adiposome.
Aplicaciones Científicas De Investigación
Identification in Human Urine and Uremic Serum : 2,4-Dimethyladipic acid was first identified in normal human urine and is excreted in varying amounts by healthy adults. It has also been detected in the ultrafiltrate of blood from chronic uremic patients, suggesting its potential as a biomarker in certain medical conditions (Niwa et al., 1979).
Environmental Behavior and Degradation : Studies have examined the environmental behavior of 2,4-D dimethylamine salt, a related compound, in soil, finding that its degradation rate is comparable whether applied as amine salt or ester forms. This research contributes to understanding the environmental impact of such compounds (Wilson et al., 1997).
Use in Polymer Synthesis : Research has explored the use of dimethyladipate (related to 2,4-Dimethyladipic acid) in the synthesis of polyesters. Bismuth(III) n-hexanoate has been identified as an effective catalyst for producing clean telechelic polyesters, showing potential applications in materials science (Kricheldorf et al., 2005).
Biological Oxidation Studies : The biological oxidation of 2,2-dimethyladipic acid, a compound structurally similar to 2,4-Dimethyladipic acid, has been studied in rats, revealing various metabolites. Such studies provide insight into the metabolic pathways and potential toxicity of related compounds (Den, 1965).
Synthesis of Derivatives : Research on the synthesis of 2,4-dimethyldocosanoic acid, which is structurally related to 2,4-Dimethyladipic acid, sheds light on the methods for synthesizing complex molecules that could have various applications, including medicinal chemistry (Wallace & Minnikin, 1994).
Scientometric Analysis of Related Herbicide Research : A scientometric review focusing on 2,4-D herbicide toxicity, which is structurally related to 2,4-Dimethyladipic acid, provides insights into global research trends and gaps, particularly relevant for environmental and public health research (Zuanazzi et al., 2020).
Comparative Toxicity Studies : Comparative studies on forms of 2,4-dichlorophenoxyacetic acid, which is structurally related, contribute to understanding the toxicological profile of similar compounds (Charles et al., 1996).
Propiedades
Nombre del producto |
2,4-Dimethyladipic acid |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2,4-dimethylhexanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(4-7(9)10)3-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
Clave InChI |
OEEUPULXQBRPEO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)C(=O)O)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



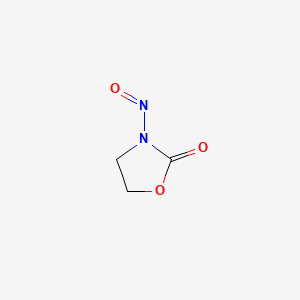
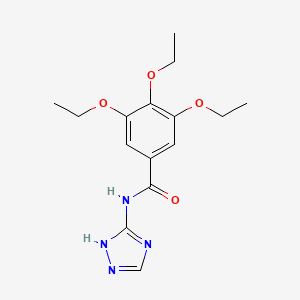
![(3R,3aS,6R,6aS)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1212799.png)

![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1212801.png)
![7-(4-Ethylpiperazin-1-yl)-14-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B1212803.png)
![2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester](/img/structure/B1212804.png)

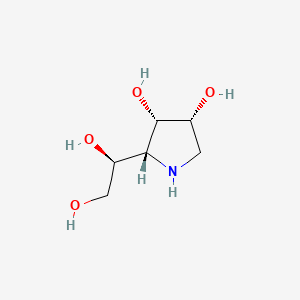
![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)
![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
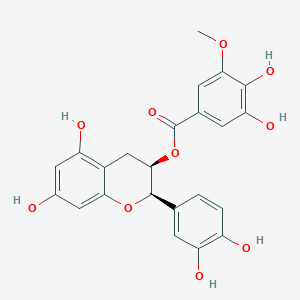
![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)